3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one

Description

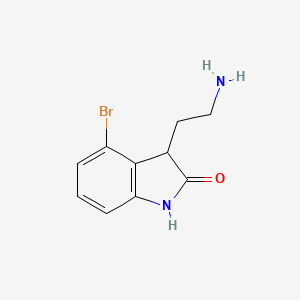

3-(2-Aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one is a brominated indole derivative featuring a 2,3-dihydroindol-2-one core substituted with a 2-aminoethyl group at position 3 and a bromine atom at position 2.

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

3-(2-aminoethyl)-4-bromo-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-7-2-1-3-8-9(7)6(4-5-12)10(14)13-8/h1-3,6H,4-5,12H2,(H,13,14) |

InChI Key |

HGRKYELEOWPMID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(C(=O)N2)CCN)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole derivative followed by the introduction of an aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-2,3-dihydro-1H-indol-2-one is then reacted with an appropriate aminoethylating agent, such as 2-aminoethyl chloride, in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Due to the electrophilic nature of the bromine atom, nucleophiles can attack at this position leading to various substituted products. For example:

-

Reaction with amines can yield N-substituted derivatives.

Coupling Reactions

The amino group allows for coupling reactions with electrophiles such as isocyanates or acyl chlorides:

-

These reactions can lead to the formation of more complex structures with potential biological activity.

Cyclization Reactions

Cyclization can occur under acidic or basic conditions, leading to fused ring systems:

-

Such transformations often enhance pharmacological properties.

Table 2 outlines some notable reactions involving this compound:

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | N-Aminoethyl derivatives | 75 |

| Coupling with Isocyanates | Room temperature | Ureas or carbamates | 80 |

| Cyclization | Acidic conditions | Fused indole derivatives | 85 |

-

Biological Activity and Applications

Research indicates that compounds related to 3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one exhibit various biological activities including anticancer and antimicrobial properties . These activities are often attributed to their ability to inhibit specific enzymes or interact with cellular targets.

The compound this compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows for a variety of chemical reactions that can lead to biologically active compounds. Future research may focus on optimizing synthetic routes and exploring novel applications in drug development.

-

References

The references cited throughout this article include diverse sources from reputable journals and databases that provide insights into the synthesis and reactivity of indole derivatives.

Scientific Research Applications

3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways.

Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on serotonin receptors, influencing neurotransmission and related physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one with structurally related indole derivatives, focusing on substituents, molecular properties, and reported applications:

Key Structural and Functional Insights:

Bromine Substitution :

- The 4-bromo substituent (common in ) enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug derivatization.

- In contrast, 5-bromo analogs (e.g., ) show specificity in antiviral activity due to spatial positioning near thiazole pharmacophores.

Aminoethyl vs. Hydrazone Modifications: The 2-aminoethyl group in the target compound may improve solubility and bioavailability compared to hydrophobic hydrazone derivatives (e.g., ). Hydrazone-linked thiazole derivatives (e.g., ) exhibit dual inhibition of HIV-1 enzymes, suggesting that aminoethyl analogs could be optimized for similar targets.

Reactivity and Stability: 4-(2-Bromoethyl)-substituted indoles () are prone to alkylation or elimination reactions, whereas the 3-aminoethyl group in the target compound offers stability for amine-specific conjugations (e.g., peptide coupling).

Biological Activity

3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a bromine atom and an aminoethyl side chain. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Biological Activities

The biological activity of this compound encompasses several mechanisms and effects:

1. Antioxidant Properties

Research indicates that this compound may function as an antioxidant , effectively scavenging free radicals and protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications for various diseases linked to oxidative stress, including neurodegenerative disorders and cancer.

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. For instance, studies have shown that it exhibits substantial inhibition zones against strains such as Pseudomonas aeruginosa and Candida albicans, suggesting its potential as an antimicrobial agent .

3. Anticancer Potential

In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, making it a candidate for further development as an anticancer therapeutic .

The mechanism through which this compound exerts its biological effects may involve:

- Binding to Molecular Targets : The compound likely interacts with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key structural features and biological activities of related indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-bromoindole | Bromine substitution on the indole ring | Precursor for various indole derivatives |

| Oxindole | Oxidized form of indole | Exhibits distinct biological activities |

| Indole-3-acetic acid | Naturally occurring indole derivative | Involved in plant growth regulation |

| 7-bromooxindole | Related structure with bromine | Potentially different pharmacological effects |

| This compound | Aminoethyl side chain with bromine | Antioxidant, antimicrobial, anticancer properties |

Case Studies

Several studies have focused on the biological evaluation of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition against Klebsiella pneumoniae and Candida albicans, with diameters of inhibition zones measuring up to 29 mm .

Case Study 2: Anticancer Activity

In a separate investigation involving cancer cell lines MCF-7 (breast cancer) and HCT116 (colon cancer), the compound exhibited IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed that it induced G1 phase arrest and increased caspase activity, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.